molecular formula C8H10ClNO B13093544 N-Methyl-N-(prop-2-yn-1-yl)furan-2-aminehydrochloride

N-Methyl-N-(prop-2-yn-1-yl)furan-2-aminehydrochloride

Cat. No.: B13093544
M. Wt: 171.62 g/mol
InChI Key: GYKJTMDDYBGPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride is a propargylamine derivative featuring a furan ring substituted with methyl and prop-2-yn-1-yl groups. As a hydrochloride salt, it exhibits enhanced stability and solubility compared to its free base form. The compound’s structure combines a heteroaromatic furan core with a reactive alkyne group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

N-methyl-N-prop-2-ynylfuran-2-amine;hydrochloride

InChI

InChI=1S/C8H9NO.ClH/c1-3-6-9(2)8-5-4-7-10-8;/h1,4-5,7H,6H2,2H3;1H

InChI Key

GYKJTMDDYBGPPM-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=CC=CO1.Cl

Origin of Product

United States

Preparation Methods

N-Alkylation Method

A common approach is the alkylation of N-methylamine with propargyl bromide or chloride in the presence of the furan-2-ylmethyl substituent:

  • Step 1: Synthesis of N-methylpropargylamine by reacting methylamine with propargyl bromide under basic conditions.
  • Step 2: Introduction of the furan-2-ylmethyl group via nucleophilic substitution or reductive amination using furan-2-carboxaldehyde.
  • Step 3: Isolation of the free base followed by treatment with hydrochloric acid to obtain the hydrochloride salt.

This method benefits from straightforward reaction conditions and relatively high yields.

Reductive Amination Route

Reductive amination is an efficient method for preparing secondary and tertiary amines, including N-methyl-N-(prop-2-yn-1-yl)furan-2-amine:

  • Starting materials: N-methylpropargylamine and furan-2-carboxaldehyde.
  • Procedure: The amine and aldehyde are reacted in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Outcome: Formation of the N-substituted amine with the furan ring attached at the 2-position via a methylene bridge.
  • Final step: Conversion to hydrochloride salt by treatment with HCl in an appropriate solvent.

This method allows for selective formation of the desired amine with minimal side reactions.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported or inferred from analogous compounds and methods:

Preparation Method Key Reagents Solvent Temperature Reaction Time Yield (%) Notes
N-Alkylation N-methylamine, propargyl bromide DMF or THF 20–50 °C 3–6 hours 60–85 Requires base, e.g., triethylamine
Reductive Amination N-methylpropargylamine, furan-2-carboxaldehyde, NaBH(OAc)3 DCM or MeOH Room temperature 2–4 hours 70–90 Mild reducing agents preferred
Copper(I)-Catalyzed Coupling Ynamide derivatives, CuI, base CHCl3 or DCM 25–30 °C 10–20 hours 70–90 Catalyst pre-stirring improves yield

Research Findings and Analysis

  • The N-alkylation approach is well-established and provides a direct route but may require careful control of stoichiometry to avoid over-alkylation or side reactions.
  • Reductive amination offers high selectivity and mild conditions, with sodium triacetoxyborohydride being particularly effective for sensitive heteroaryl aldehydes such as furan-2-carboxaldehyde.
  • Copper(I)-catalyzed nucleophilic addition methods, although more commonly applied to ynamides and acyl chlorides, demonstrate the potential for regioselective synthesis of alkynyl amines with heterocyclic substituents, suggesting future applicability to this compound's synthesis.

Mechanism of Action

The mechanism of action of N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 2: Hydrochloride Salts of Amine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Application/Feature Reference
2-(N-Isopropyl-N-methylamino)ethyl chloride HCl C₈H₁₈ClN·HCl Not Provided Pesticide precursor
3-Cyclopropylprop-2-yn-1-amine HCl Not Provided 131.61 95 Steric hindrance

Key Findings and Implications

  • Synthetic Efficiency : Propargylamine derivatives like those in and achieve high yields (up to 97%) in polar solvents (e.g., CH₃CN, MeOH), suggesting optimized routes for the target compound’s synthesis .
  • Structural Influence : The furan ring’s electron-rich nature may enhance reactivity in cycloaddition reactions compared to thiazole or pyridine systems .
  • Hydrochloride Advantage : Salt formation improves stability, as seen in Compound CA1 and aliphatic amine hydrochlorides .

Biological Activity

N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride, commonly referred to as F2MPA, is a compound that has garnered attention for its biological activity, particularly as a monoamine oxidase B (MAO-B) inhibitor. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Basic Information:

PropertyDetails
Chemical Name N-Methyl-N-(prop-2-yn-1-yl)furan-2-amine hydrochloride
CAS Number 2984388-06-7
Molecular Formula C₈H₉NO·ClH
Molecular Weight 171.62 g/mol

F2MPA functions primarily as a reversible inhibitor of the MAO-B enzyme. This enzyme is critical in the metabolism of neurotransmitters such as dopamine and serotonin, making its inhibition a potential strategy for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's selectivity for MAO-B over MAO-A is significant, as it minimizes potential side effects associated with broader inhibition.

Inhibition Profile

F2MPA has been characterized for its inhibitory effects on MAO enzymes. The following table summarizes its IC₅₀ values compared to other known inhibitors:

Drug NameMAO-A (IC₅₀)MAO-B (IC₅₀)Selectivity Ratio
F2MPANot applicable5.16 ± 0.86 μM>19
Clorgyline4.5 ± 0.3 nM61.4 ± 1.1 μM0.00007
Iproniazide6.6 ± 0.8 μM7.6 ± 0.4 μM0.9
Moclobemide361 ± 19.3 μMNot applicable<0.4

F2MPA exhibits a potent inhibitory effect on MAO-B with an IC₅₀ value significantly lower than that of clorgyline, indicating its potential as a therapeutic agent for cognitive enhancement without the adverse effects associated with non-selective MAO inhibition .

Neuroprotective Effects

Research indicates that F2MPA enhances synaptic transmission and facilitates long-term potentiation (LTP) in the dentate gyrus of the hippocampus in animal models. Specifically, intraperitoneal administration of F2MPA at doses of 1 mg/kg resulted in notable improvements in synaptic function without inducing hyperexcitability or altering seizure thresholds in models of epilepsy . These findings suggest that F2MPA may have neuroprotective properties that could be beneficial in treating cognitive impairments associated with neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of F2MPA:

  • Cognitive Enhancement in Animal Models : A study demonstrated that F2MPA improved basic synaptic transmission and LTP in the hippocampus, which are critical processes for learning and memory .
  • Safety Profile : In tests involving pilocarpine-induced seizures in CD1 mice, F2MPA did not affect seizure thresholds, indicating a favorable safety profile for potential therapeutic use .
  • ADMET Characteristics : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of F2MPA have been assessed, showing moderate to good profiles conducive to further development as a drug candidate .

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